4-Amino-N-methyloxane-4-carboxamide hydrochloride
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Overview
Description
4-Amino-N-methyloxane-4-carboxamide hydrochloride is a chemical compound with the molecular formula C7H15ClN2O2 and a molecular weight of 194.66 g/mol . It is also known by its IUPAC name, 4-amino-N-methyltetrahydro-2H-pyran-4-carboxamide hydrochloride . This compound is typically found in a powdered form and has a melting point of 149-150°C .
Preparation Methods
The synthesis of 4-Amino-N-methyloxane-4-carboxamide hydrochloride involves several steps. One common synthetic route includes the reaction of 4-amino-N-methyltetrahydro-2H-pyran-4-carboxamide with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the final product . Industrial production methods often involve large-scale synthesis using automated reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
4-Amino-N-methyloxane-4-carboxamide hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxane derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-Amino-N-methyloxane-4-carboxamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-N-methyloxane-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context of its use . The compound may bind to active sites of enzymes, altering their activity and affecting metabolic pathways . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
4-Amino-N-methyloxane-4-carboxamide hydrochloride can be compared with similar compounds such as:
4-Amino-N-methyloxane-4-carboxamide: This compound lacks the hydrochloride group and has different solubility and reactivity properties.
4-Amino-N-methyltetrahydro-2H-pyran-4-carboxamide: Similar in structure but differs in its functional groups and chemical behavior.
The uniqueness of this compound lies in its specific functional groups and the presence of the hydrochloride salt, which influences its solubility, stability, and reactivity .
Properties
IUPAC Name |
4-amino-N-methyloxane-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9-6(10)7(8)2-4-11-5-3-7;/h2-5,8H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWZRGLAOYQNSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCOCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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